molecular formula C18H23Cl2NO B1668846 Chlorphenoxamine hydrochloride CAS No. 562-09-4

Chlorphenoxamine hydrochloride

Cat. No.: B1668846
CAS No.: 562-09-4
M. Wt: 340.3 g/mol
InChI Key: PAQUKACYLLABHB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorphenoxamine hydrochloride, marketed under the name Phenoxene , is primarily an antihistamine and anticholinergic . As an antihistamine, it targets histamine receptors, specifically the H1 receptor . As an anticholinergic, it targets the muscarinic acetylcholine receptors. These receptors play a crucial role in allergic reactions and neurotransmission, respectively.

Mode of Action

As an antihistamine, this compound works by blocking the H1 histamine receptors . This prevents histamine from binding to its receptors, thereby reducing the allergic response. As an anticholinergic, it blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors, reducing the parasympathetic nerve impulses. This results in a reduction of various bodily functions like salivation, digestion, urination, and others that are controlled by the parasympathetic nervous system.

Pharmacokinetics

It is known to be well absorbed . The metabolism likely occurs in the liver , and the excretion is through the kidneys . These properties can impact the bioavailability of the drug, determining how much of the drug reaches the site of action.

Result of Action

The primary result of this compound’s action is the reduction of itching, also known as its antipruritic effect . It is also used for its antiparkinsonian effect , which can help manage symptoms of Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorphenoxamine Hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chlorobenzhydrol with 2-dimethylaminoethanol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Chlorphenoxamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Chlorphenoxamine N-oxide.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUKACYLLABHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77-38-3 (Parent)
Record name Chlorphenoxamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80971587
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-09-4
Record name Chlorphenoxamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenoxamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphenoxamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORPHENOXAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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